molecular formula C16H22N2O5S2 B585103 Pyritinol-d10 Dihydrochloride Hydrate CAS No. 1346601-09-9

Pyritinol-d10 Dihydrochloride Hydrate

Cat. No.: B585103
CAS No.: 1346601-09-9
M. Wt: 396.542
InChI Key: ZYHCOKPYVZEDHM-ZWXHCUNOSA-N
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Description

Pyritinol-d10 Dihydrochloride Hydrate: is a derivative of vitamin B6, specifically designed for use in scientific research. It is a cholinergic compound that acts as a precursor to acetylcholine, a neurotransmitter crucial for memory and learning.

Scientific Research Applications

Chemistry: Pyritinol-d10 Dihydrochloride Hydrate is used as a reference standard in analytical chemistry to study the behavior of cholinergic compounds and their interactions with other molecules.

Biology: In biological research, it is used to investigate the role of acetylcholine in various physiological processes, including memory and learning .

Medicine: Pyritinol has been studied for its potential therapeutic effects in cognitive disorders, Alzheimer’s disease, and rheumatoid arthritis . It is also used in clinical trials to evaluate its efficacy in treating these conditions.

Industry: The compound is used in the development of nootropic drugs and dietary supplements aimed at enhancing cognitive function.

Mechanism of Action

Target of Action

Pyritinol-d10 Dihydrochloride Hydrate, also known as Pyritinol, primarily targets neurotransmitters in the brain. It regulates the signaling pathways of various neurotransmitters including acetylcholine , γ-aminobutyric acid , and N-methyl-d-aspartate .

Mode of Action

Pyritinol interacts with its targets by increasing the uptake of choline into neurons, thereby increasing acetylcholine levels . It is also an effective precursor to dopamine, a neurotransmitter that boosts mood in the brain .

Biochemical Pathways

Pyritinol affects the biochemical pathways of various neurotransmitters. By regulating these pathways, it influences the downstream effects of these neurotransmitters. It has also been shown to act as an antioxidant and anti-inflammatory agent, and it reduces plasma viscosity .

Pharmacokinetics

Pyritinol is rapidly absorbed after administration. Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .

Result of Action

The molecular and cellular effects of Pyritinol’s action are primarily seen in the brain. Because it crosses the blood-brain barrier, its major clinical utility is in brain-related disorders . It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

Safety and Hazards

Adverse effects of Pyritinol include nausea, headache, and rarely allergic reaction (mild skin reactions). A 2004 survey of six case reports suggested a link between pyritinol and severe cholestatic hepatitis when on several drugs for certain diseases . The specific safety and hazards of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyritinol is synthesized by bonding two molecules of pyridoxine (vitamin B6) together with a disulfide bridge . The process involves the oxidation of pyridoxine hydrochloride in the presence of a suitable oxidizing agent to form the disulfide linkage. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods: Industrial production of Pyritinol-d10 Dihydrochloride Hydrate involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes the purification of the final product through crystallization and drying to obtain the dihydrochloride hydrate form .

Chemical Reactions Analysis

Types of Reactions: Pyritinol-d10 Dihydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in pyritinol can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups in pyritinol can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives or other substituted products.

Comparison with Similar Compounds

    Piracetam: Another nootropic compound used to enhance cognitive function.

    Co-dergocrine: Used to improve cerebral blood flow and cognitive function.

    Meclophenoxate: A cholinergic compound similar to pyritinol.

    Pentoxifylline: Used to improve blood flow and cognitive function.

    Nimodipine: A calcium channel blocker used to improve cerebral blood flow.

Uniqueness: Pyritinol-d10 Dihydrochloride Hydrate is unique due to its dual action as a cholinergic compound and an antioxidant. Its ability to cross the blood-brain barrier and regulate multiple neurotransmitter pathways makes it particularly effective in treating cognitive disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyritinol-d10 Dihydrochloride Hydrate involves the reaction of Pyridoxine-d10 with Thiourea followed by reduction with Sodium Borohydride and subsequent reaction with Hydrochloric Acid to form the final product.", "Starting Materials": [ "Pyridoxine-d10", "Thiourea", "Sodium Borohydride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Step 1: Pyridoxine-d10 and Thiourea are mixed in a solvent such as water and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled to room temperature and Sodium Borohydride is added slowly with stirring. The reaction mixture is allowed to stir for several hours.", "Step 3: Hydrochloric Acid is added to the reaction mixture to form the dihydrochloride salt of the product.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities.", "Step 5: The product is dried under vacuum to obtain Pyritinol-d10 Dihydrochloride Hydrate." ] }

CAS No.

1346601-09-9

Molecular Formula

C16H22N2O5S2

Molecular Weight

396.542

IUPAC Name

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate

InChI

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2;

InChI Key

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O

Synonyms

3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate;  Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate;  Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate;  Bonif

Origin of Product

United States

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